(E)-1-(5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H15Cl2N3O2S and its molecular weight is 384.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-1-(5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide is a thiazole-derived piperidine that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in anticancer and antifungal domains.
Chemical Structure
The molecular formula of the compound is C15H14Cl2N2O2S, which includes a thiazole ring and a piperidine moiety. The presence of the 2,4-dichlorobenzylidene group is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Final modifications to enhance solubility and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives containing thiazole and piperidine structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. For example, certain thiazolinylphenyl-piperazines showed IC50 values ranging from 15 to 40 µM against MCF-7 cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Thiazolinylphenyl-Piperazine 1 | MCF-7 | 15 |
Thiazolinylphenyl-Piperazine 2 | MDA-MB-231 | 31 |
Antifungal Activity
The compound's structural components suggest potential antifungal properties. Compounds with similar thiazole and benzylidene groups have shown efficacy against fungal strains such as Candida spp., with mechanisms involving disruption of cell wall integrity and inhibition of glucose transport .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzyme Activity : Compounds targeting enzyme-linked receptors involved in oncogenic pathways.
- Cell Cycle Disruption : Interference with microtubule dynamics leading to apoptosis in cancer cells .
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of several derivatives based on the thiazole-piperidine scaffold. The results indicated that modifications to the benzylidene group could enhance cytotoxicity against various cancer cell lines, particularly in those expressing high levels of specific receptors .
Study 2: Antifungal Mechanisms
Another investigation focused on the antifungal activity of thiazolidine derivatives, revealing that some compounds led to significant morphological changes in Candida cells, suggesting a novel mechanism distinct from conventional antifungals .
Eigenschaften
IUPAC Name |
1-[(5E)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c17-11-2-1-10(12(18)8-11)7-13-15(23)20-16(24-13)21-5-3-9(4-6-21)14(19)22/h1-2,7-9H,3-6H2,(H2,19,22)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLRTEVPMRNJKS-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.